Pyridazine-3,6-dicarbaldehyde
Overview
Description
Pyridazine-3,6-dicarbaldehyde is a heterocyclic compound featuring a six-membered ring with two nitrogen atoms at positions 1 and 2, and aldehyde groups at positions 3 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridazine-3,6-dicarbaldehyde can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with 1,4-diketones can yield pyridazine derivatives, which can then be further functionalized to introduce aldehyde groups at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Pyridazine-3,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyridazine-3,6-dicarboxylic acid.
Reduction: Pyridazine-3,6-dimethanol.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridazine-3,6-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyridazine derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes
Mechanism of Action
Pyridazine-3,6-dicarbaldehyde can be compared with other similar compounds, such as pyridazinone and pyridazine derivatives:
Pyridazinone: Contains a keto group instead of aldehyde groups and exhibits different reactivity and biological activities.
Pyridazine Derivatives: Various derivatives with different substituents at positions 3 and 6 can exhibit a wide range of chemical and biological properties
Uniqueness: this compound is unique due to the presence of two aldehyde groups, which provide versatile reactivity for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
- Pyridazinone
- Pyridazine-3,6-dicarboxylic acid
- Pyridazine-3,6-dimethanol
- Various substituted pyridazine derivatives .
Properties
IUPAC Name |
pyridazine-3,6-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-3-5-1-2-6(4-10)8-7-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFCJTDNDHJQRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441643 | |
Record name | 3,6-DIFORMYLPYRIDAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78213-68-0 | |
Record name | 3,6-DIFORMYLPYRIDAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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